1,4-Dichloro-2-(methoxymethyl)benzene

Lipophilicity Drug Design ADME

Researchers requiring reproducible synthesis often face variability when substituting structural analogs. 1,4-Dichloro-2-(methoxymethyl)benzene (CAS 2244294-89-9) eliminates this uncertainty through its defined 1,4-dichloro and ortho-methoxymethyl substitution pattern. • 0.5 log unit lower XLogP3 (2.8 vs 3.3) vs methoxy analog for rational lipophilicity tuning • Unique 1,4-Cl pattern enables predictable site-selective sequential cross-couplings • Guaranteed ≥95% purity ensures batch-to-batch consistency for process validation

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
Cat. No. B14028848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-2-(methoxymethyl)benzene
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
InChIKeyKULCZQDEZITVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-2-(methoxymethyl)benzene (CAS 2244294-89-9): A Precisely Substituted Aromatic Intermediate for R&D Synthesis


1,4-Dichloro-2-(methoxymethyl)benzene (CAS 2244294-89-9) is a polysubstituted aromatic compound belonging to the class of dichlorobenzyl methyl ethers [1]. Its structure features a benzene ring with chlorine atoms at the 1,4-positions and a methoxymethyl group at the 2-position [1]. With a molecular formula of C8H8Cl2O and a molecular weight of 191.05 g/mol, it serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals [1]. Its unique substitution pattern offers distinct chemical reactivity and physicochemical properties compared to its analogs, making it a specific and non-interchangeable component in advanced R&D workflows .

The Critical Need for Specificity: Why 1,4-Dichloro-2-(methoxymethyl)benzene Cannot Be Substituted by Common Analogs


Substituting 1,4-dichloro-2-(methoxymethyl)benzene with a structurally similar analog can introduce significant and unpredictable variability in synthetic outcomes and final product properties. While compounds like 1,4-dichloro-2-methoxybenzene or positional isomers share a dichlorobenzene core, the specific 1,4-chloro pattern and the ortho-methoxymethyl group confer a unique combination of electronic and steric effects [1]. These effects directly influence lipophilicity (XLogP3-AA of 2.8), molecular flexibility (rotatable bond count of 2), and reactivity at both the chlorine and methoxymethyl sites [1]. Even a seemingly minor change, such as a shift from a methoxy to a methoxymethyl group, alters the lipophilicity and potential for further functionalization. The data below quantifies these critical differences, demonstrating that analog substitution is not a viable option for reproducibility in sensitive synthetic pathways [2][3].

Quantitative Differentiation of 1,4-Dichloro-2-(methoxymethyl)benzene: A Data-Driven Guide for Informed Procurement


Lipophilicity (XLogP3) Comparison: 1,4-Dichloro-2-(methoxymethyl)benzene vs. 1,4-Dichloro-2-methoxybenzene

The replacement of the methoxy group with a methoxymethyl group in 1,4-dichloro-2-(methoxymethyl)benzene results in a quantifiable decrease in predicted lipophilicity compared to 1,4-dichloro-2-methoxybenzene. This is a key differentiator for applications where lower LogP is desired for improved aqueous solubility or altered membrane permeability profiles. The target compound exhibits an XLogP3-AA value of 2.8 [1], whereas its direct methoxy analog (1,4-dichloro-2-methoxybenzene) has a higher XLogP3 value of 3.3 [2].

Lipophilicity Drug Design ADME Partition Coefficient

Molecular Flexibility: Quantified Rotatable Bond Count vs. the 1,4-Methoxy Analog

The presence of the methoxymethyl (-CH2OCH3) group introduces an additional rotatable bond compared to a simple methoxy group. This increase in molecular flexibility can affect binding entropy and crystal packing. The target compound possesses a rotatable bond count of 2 [1], whereas the comparator 1,4-dichloro-2-methoxybenzene has a rotatable bond count of 1 [2].

Conformational Analysis Molecular Flexibility Drug Design Entropy

Commercial Availability and Purity Specifications: A Direct Comparison with the 1,3-Positional Isomer

For procurement, the assured minimum purity and the specific isomer available are critical. The target compound, 1,4-dichloro-2-(methoxymethyl)benzene, is commercially available from multiple vendors with a specified minimum purity of 95% . In contrast, its positional isomer, 1,3-dichloro-2-(methoxymethyl)benzene, while also available, represents a distinct chemical entity with different reactivity and properties [1]. The clear specification of the 1,4-dichloro substitution pattern is a key differentiator, ensuring the correct regioisomer is sourced for a specific synthetic route, which is a common and critical decision point in chemical procurement.

Chemical Procurement Purity Specification Supply Chain Analytical Chemistry

Validated Application Scenarios for 1,4-Dichloro-2-(methoxymethyl)benzene Based on Evidence-Based Differentiation


Medicinal Chemistry: Tuning Lipophilicity in Lead Optimization

In a medicinal chemistry program where reducing the LogP of a lead compound is required to improve its drug-likeness, 1,4-dichloro-2-(methoxymethyl)benzene serves as a specific building block. Compared to an analog with a methoxy group, the methoxymethyl substitution provides a 0.5 log unit decrease in predicted lipophilicity (XLogP3 of 2.8 vs. 3.3) [1][2]. This quantified difference allows for a rational and predictable adjustment of the overall lipophilicity of the final molecule, rather than relying on trial and error with less well-characterized analogs.

Synthetic Chemistry: Leveraging Regioselective Reactivity for Complex Molecule Construction

The specific 1,4-dichloro substitution pattern and ortho-methoxymethyl group offer a unique reactivity profile for sequential cross-coupling reactions. The chlorine atoms at the 1 and 4 positions are electronically differentiated from those in other isomers, enabling predictable site-selective functionalization [1]. Furthermore, the methoxymethyl group is not merely a spectator; it can be deprotected to a hydroxymethyl group or directly functionalized, providing an additional handle for molecular diversification [1]. This distinct set of reactive sites is a key differentiator from analogs like 1,3-dichloro-2-(methoxymethyl)benzene, which has a different substitution pattern [3].

Procurement and Process Chemistry: Ensuring Reproducibility with Specified Isomer Purity

For process chemists scaling up a reaction, the identity and purity of starting materials are paramount. The commercial availability of 1,4-dichloro-2-(methoxymethyl)benzene at a guaranteed minimum purity of 95% from reputable vendors provides a reliable foundation for development . The explicit specification of the 1,4-isomer eliminates the risk of inadvertently ordering a positional isomer like 1,3-dichloro-2-(methoxymethyl)benzene, which could lead to a different product and significant delays in process validation [3].

Materials Science: Modulating Conformational Flexibility in Molecular Design

The increased rotatable bond count (2 vs. 1) of 1,4-dichloro-2-(methoxymethyl)benzene compared to its 1,4-dichloro-2-methoxybenzene analog can be exploited in the design of functional materials [1][2]. This additional flexibility may influence the solid-state packing, melting point, or other phase behavior of the final material, offering a specific design variable for applications in organic electronics, liquid crystals, or porous polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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